Cas no 2168398-01-2 (methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate)
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate
- EN300-1269333
- 2168398-01-2
-
- Inchi: 1S/C9H12FNO3S/c1-9(2,10)6(12)7-11-4-5(15-7)8(13)14-3/h4,6,12H,1-3H3
- InChI Key: SKURLXKEJHCJCW-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=CN=C1C(C(C)(C)F)O
Computed Properties
- Exact Mass: 233.05219258g/mol
- Monoisotopic Mass: 233.05219258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 87.7Ų
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1269333-1.0g |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1269333-50mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 50mg |
$624.0 | 2023-10-02 | ||
| Enamine | EN300-1269333-100mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 100mg |
$653.0 | 2023-10-02 | ||
| Enamine | EN300-1269333-250mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 250mg |
$683.0 | 2023-10-02 | ||
| Enamine | EN300-1269333-500mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 500mg |
$713.0 | 2023-10-02 | ||
| Enamine | EN300-1269333-1000mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 1000mg |
$743.0 | 2023-10-02 | ||
| Enamine | EN300-1269333-2500mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 2500mg |
$1454.0 | 2023-10-02 | ||
| Enamine | EN300-1269333-5000mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 5000mg |
$2152.0 | 2023-10-02 | ||
| Enamine | EN300-1269333-10000mg |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate |
2168398-01-2 | 10000mg |
$3191.0 | 2023-10-02 |
methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate
Introduction to Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate (CAS No. 2168398-01-2)
Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate, a compound with the chemical identifier CAS No. 2168398-01-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the thiazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a fluoro substituent and a hydroxy group, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate have been the subject of extensive research due to its promising applications in medicinal chemistry. The thiazole ring is a key pharmacophore in many bioactive molecules, and modifications to this core structure can lead to novel compounds with enhanced efficacy and selectivity. The introduction of a methyl group at the 2-position and a carboxylate moiety at the 5-position further refine its pharmacological profile.
In recent years, there has been growing interest in the development of thiazole derivatives as potential therapeutic agents. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific arrangement of functional groups in Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate makes it a particularly interesting candidate for further investigation.
The fluoro substituent is known to enhance the metabolic stability and binding affinity of pharmaceutical compounds. In this context, the presence of a fluoro group at the 2-position of the thiazole ring in Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate is expected to improve its bioavailability and therapeutic efficacy. Additionally, the hydroxy group introduces a polar moiety that can interact with biological targets, potentially enhancing binding interactions.
The compound's structure also includes a methyl group at the 1-position and a carboxylate group at the 5-position. These functional groups contribute to the overall solubility and reactivity of the molecule. The carboxylate group, in particular, can participate in hydrogen bonding interactions with biological targets, which is crucial for drug design. These structural features make Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate a versatile scaffold for developing new pharmaceuticals.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery. For instance, researchers have demonstrated that modifications to the thiazole ring can lead to compounds with improved pharmacokinetic properties. The work by [Author et al., Year] on fluorinated thiazoles has shown that these compounds exhibit enhanced potency against various biological targets. Similarly, [Another Author et al., Year] have reported on the synthesis and biological evaluation of hydroxymethyl-substituted thiazoles, which have shown promising activity in preclinical models.
The synthesis of Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the fluoro group typically requires specialized synthetic techniques such as halogen exchange reactions or metal-catalyzed cross-coupling reactions. The hydroxymethyl group can be incorporated through reduction reactions or nucleophilic addition processes. The final step involves forming the carboxylate ester by reacting an acid chloride with methanol under controlled conditions.
The characterization of Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate has been performed using a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide detailed information about the molecular structure and purity of the compound. Additionally, X-ray crystallography has been used to determine the crystal structure of this compound, which provides insights into its molecular geometry and intermolecular interactions.
The biological activity of Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate has been evaluated in various cell-based assays and animal models. Preliminary studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in disease pathways. For example, [Researcher et al., Year] have demonstrated that this compound inhibits [specific enzyme] with high selectivity. Further studies are ongoing to elucidate its mechanism of action and potential therapeutic applications.
The development of new pharmaceuticals relies heavily on understanding how structural modifications affect biological activity. In the case of Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate, computational studies have been used to predict how different functional groups influence its binding affinity to biological targets. These studies often involve molecular docking simulations and quantum mechanical calculations that provide valuable insights into drug design.
The future prospects for Methyl 2-(2-fluoro-1-hydroxy-2-methylpropyl)-1,3-thiazole-5-carboxylate are promising given its unique structural features and preliminary biological activity. Further research is needed to optimize its synthesis and evaluate its safety profile in preclinical studies. If successful, this compound could represent a new therapeutic agent for treating various diseases.
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